molecular formula C24H24N6O B11328226 4-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline

4-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline

Cat. No.: B11328226
M. Wt: 412.5 g/mol
InChI Key: ORQGNQXVKBSYOT-UHFFFAOYSA-N
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Description

4-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 4-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline involves multiple steps, typically starting with the preparation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters can be used to form the triazole ring . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like cuprous oxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

4-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context . For example, in cancer treatment, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H24N6O

Molecular Weight

412.5 g/mol

IUPAC Name

4-[10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-N,N-dimethylaniline

InChI

InChI=1S/C24H24N6O/c1-15-16(2)30(19-7-6-8-20(13-19)31-5)23-21(15)24-26-22(27-29(24)14-25-23)17-9-11-18(12-10-17)28(3)4/h6-14H,1-5H3

InChI Key

ORQGNQXVKBSYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)N(C)C)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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